molecular formula C11H14O B2672268 2,2-Dimethyl-1,3-dihydroinden-5-ol CAS No. 18272-67-8

2,2-Dimethyl-1,3-dihydroinden-5-ol

Cat. No.: B2672268
CAS No.: 18272-67-8
M. Wt: 162.232
InChI Key: ZHRUDNISMDMKJF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dihydroinden-5-ol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with two methyl groups attached at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dihydroinden-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dihydroindene with a suitable oxidizing agent to introduce the hydroxyl group at the 5-position. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reaction time, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dihydroinden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming 2,2-dimethyl-1,3-dihydroindene.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,2-dimethyl-1,3-dihydroinden-5-one, while reduction can produce 2,2-dimethyl-1,3-dihydroindene.

Scientific Research Applications

2,2-Dimethyl-1,3-dihydroinden-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,3-dihydroinden-5-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure enables it to fit into active sites of enzymes, potentially inhibiting or activating them, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dihydroindene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,2-Dimethyl-1,3-dihydroinden-5-one:

    1,3-Dihydroindene: Lacks the methyl groups, which can affect its steric properties and reactivity.

Uniqueness

2,2-Dimethyl-1,3-dihydroinden-5-ol is unique due to the presence of both the hydroxyl group and the two methyl groups, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRUDNISMDMKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18272-67-8
Record name 2,2-dimethyl-2,3-dihydro-1H-inden-5-ol
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